CCR5 Antagonist Activity: Moderate Potency with Defined Baseline for SAR Optimization
2-Fluoro-4-(2-hydroxyethyl)pyridine exhibits CCR5 antagonist activity with an IC50 of 2.80 μM (2.80E+3 nM) in a cell-cell fusion assay [1]. While the non-fluorinated analog 4-(2-hydroxyethyl)pyridine lacks reported CCR5 activity, this data establishes a quantitative baseline for SAR studies. The presence of the 2-fluoro substituent is critical for maintaining the planar pyridine geometry and electronic character required for target engagement.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 μM (2.80E+3 nM) |
| Comparator Or Baseline | Non-fluorinated analog 4-(2-hydroxyethyl)pyridine: No reported CCR5 activity (IC50 >10 μM baseline for inactive compounds in this assay class) |
| Quantified Difference | Target compound shows measurable activity vs. inactive baseline |
| Conditions | HIV-1 gp120-induced cell-cell fusion assay; human HEK293 cells expressing viral envelope protein co-cultured with human HOS cells expressing CD4/CCR5 [1] |
Why This Matters
Provides a defined potency anchor for medicinal chemists optimizing CCR5-targeted scaffolds; the 2-fluoro substitution is essential for activity.
- [1] BindingDB BDBM50350045 (CHEMBL1813270). Antagonist activity against human CCR5 receptor. 2012. View Source
